molecular formula C8H6INO2 B13040934 6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one

6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one

Katalognummer: B13040934
Molekulargewicht: 275.04 g/mol
InChI-Schlüssel: QUWMZIJQQSVNPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of an iodine atom at the 6th position of the benzoxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the iodination of a precursor benzoxazine compound. One common method involves the reaction of 2H-benzo[B][1,4]oxazin-3(4H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazines depending on the nucleophile used.

    Oxidation Reactions: Oxidized products include benzoxazine-2,4-diones.

    Reduction Reactions: Reduced products include dihydrobenzoxazines.

Wissenschaftliche Forschungsanwendungen

6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-benzo[B][1,4]oxazin-3(4H)-one: Lacks the iodine atom, resulting in different reactivity and applications.

    6-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

    6-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one:

Uniqueness

6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and the ability to participate in specific types of chemical reactions. This uniqueness makes it valuable in the synthesis of complex molecules and advanced materials .

Eigenschaften

Molekularformel

C8H6INO2

Molekulargewicht

275.04 g/mol

IUPAC-Name

6-iodo-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C8H6INO2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11)

InChI-Schlüssel

QUWMZIJQQSVNPT-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.